3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine
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Overview
Description
3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine is a useful research compound. Its molecular formula is C17H24N4OS and its molecular weight is 332.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.16708258 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- A significant body of work focuses on the synthesis and characterization of morpholine derivatives and related compounds. These studies detail innovative synthetic routes and methodologies to prepare such compounds with potential biological activity. For instance, a method was reported for the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibit tumor necrosis factor alpha and nitric oxide, showcasing a rapid and green synthetic method (H. Lei et al., 2017). Similarly, tetrahydropyridothienopyrimidin-4(3H)-one derivatives were synthesized, indicating the versatility of morpholine in facilitating complex heterocyclic constructions (Ding Mingwu, 2008).
Biological Activities
- Research into the antimicrobial and anti-inflammatory activities of pyrimidine and thiophene derivatives, including those related to the mentioned chemical structure, has shown promising results. For example, substituted[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one and its derivatives were synthesized and showed significant antimicrobial activity, with some compounds demonstrating greater anti-inflammatory potency than standard drugs (S. Lahsasni et al., 2018).
Pharmacological Significance
- The exploration of novel heterocyclic compounds containing the cyclopenta[d]thieno[2,3-b]pyridine moiety, achieved through reactions involving morpholine, has led to the synthesis of compounds with potential antibacterial and antifungal activities. These studies highlight the pharmacological significance of these compounds and open avenues for further investigation into their therapeutic applications (R. Zaki et al., 2020).
Chemical Diversity and Potential Applications
- The synthesis of cyclopenta[c]pyridine derivatives, including efforts to create new heterocyclic systems through reactions with morpholine, showcases the chemical diversity of these compounds and their potential applications in developing new therapeutic agents (V. Dotsenko et al., 2008).
Future Directions
Properties
IUPAC Name |
4-(2-morpholin-4-ylethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c18-16-15-13-4-2-1-3-5-14(13)23-17(15)19-12-21(16)7-6-20-8-10-22-11-9-20/h12,18H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHJMQHXFLSFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=N)N(C=N3)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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